molecular formula C12H16N2O4 B2599840 5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid CAS No. 2248363-03-1

5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid

Cat. No.: B2599840
CAS No.: 2248363-03-1
M. Wt: 252.27
InChI Key: IQEYLBANTQRXFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C12H16N2O4 and its molecular weight is 252.27. The purity is usually 95%.
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Biological Activity

5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid, also known by its molecular formula C12H16N2O4C_{12}H_{16}N_{2}O_{4}, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a pyridine ring substituted with a carboxylic acid and an amide functional group, which are critical for its biological activity. The presence of the bulky tert-butyl group enhances its solubility and bioavailability.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of pyridine carboxylic acids can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

In vitro studies suggest that the compound may possess anti-inflammatory properties by modulating cytokine production. Specifically, it could inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6, thus potentially serving as a therapeutic agent in inflammatory diseases .

The proposed mechanism of action involves the compound's ability to bind to specific protein targets within microbial cells or inflammatory pathways. The carboxylic acid group is believed to play a crucial role in this interaction, facilitating the compound's entry into cells and subsequent biological effects .

Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating its potential as an antimicrobial agent .

PathogenMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

Study 2: Anti-inflammatory Activity

In another study focused on anti-inflammatory effects, the compound was tested in a lipopolysaccharide (LPS)-induced inflammation model. The results showed a significant reduction in inflammatory markers in treated cells compared to controls, supporting its potential use in treating inflammatory conditions .

Properties

IUPAC Name

5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-7-6-13-9(5-8(7)10(15)16)14-11(17)18-12(2,3)4/h5-6H,1-4H3,(H,15,16)(H,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQEYLBANTQRXFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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